(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Overview
Description
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one: is a chemical compound that features a tert-butyldimethylsilyl group attached to a dihydrofuranone ring. This compound is often used in organic synthesis due to its unique structural properties and reactivity. The tert-butyldimethylsilyl group serves as a protecting group, which is introduced into a molecule to protect functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to form the desired dihydrofuranone structure .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Tetra-n-butylammonium fluoride (TBAF), THF, room temperature.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Deprotected hydroxyl compounds.
Scientific Research Applications
Chemistry: In organic chemistry, (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one is used as an intermediate in the synthesis of complex molecules. Its protecting group properties allow for selective reactions on other functional groups without interference .
Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its ability to protect hydroxyl groups during multi-step synthesis is valuable in the preparation of drug candidates .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl group shields hydroxyl groups from unwanted reactions, allowing for selective transformations. The removal of the protecting group is typically achieved using fluoride ions, which cleave the silicon-oxygen bond, releasing the free hydroxyl group .
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride: Another silyl protecting group with similar applications.
Trimethylsilyl chloride: A smaller silyl protecting group used for similar purposes.
Uniqueness: (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one is unique due to its specific structural configuration and the presence of the dihydrofuranone ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRXZIBXHZJOBE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450104 | |
Record name | (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164264-14-6 | |
Record name | (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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